1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC19096036
InChI: InChI=1S/C17H15N3O3/c1-2-23-17(22)14-13(12-9-6-10-18-15(12)19-14)20-16(21)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester

CAS No.:

Cat. No.: VC19096036

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester -

Specification

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
IUPAC Name ethyl 3-benzamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C17H15N3O3/c1-2-23-17(22)14-13(12-9-6-10-18-15(12)19-14)20-16(21)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,18,19)(H,20,21)
Standard InChI Key MHRFKVOTGTUUNV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)N=CC=C2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound’s backbone consists of a 1H-pyrrolo[2,3-b]pyridine system, where a pyrrole ring (five-membered, one nitrogen) is fused to a pyridine ring (six-membered, one nitrogen) at the 2,3-positions. The numbering scheme places the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4. At position 3 of the bicyclic system, a benzoylamino (-NH-C(=O)-C6H5) group is attached, while position 2 features an ethyl ester (-COOCH2CH3) moiety.

The molecular formula is C16H15N3O3, with a molecular weight of 297.31 g/mol. Key structural features include:

  • Aromatic systems: The fused bicyclic core and benzoyl group contribute to extended π-conjugation.

  • Hydrogen-bonding sites: The ester carbonyl (C=O), amide (N-H), and pyridine nitrogen serve as potential hydrogen-bond acceptors or donors.

  • Stereoelectronic effects: The electron-withdrawing ester and amide groups influence the electron density distribution across the heterocycle.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives generally involves constructing the bicyclic core followed by functionalization at the 2- and 3-positions. A plausible retrosynthetic route for this compound includes:

  • Esterification of the 2-carboxylic acid precursor.

  • Amidation at position 3 using benzoyl chloride or a benzoylating agent.

  • Core formation via cyclization of a suitably substituted pyridine-pyrrole precursor.

Pyrrolopyridine Core Formation

A common method for synthesizing the 1H-pyrrolo[2,3-b]pyridine scaffold involves the Gould-Jacobs cyclization, where an enamine undergoes thermal or acidic cyclization. For example:

  • Condensation of 3-aminopyridine with a β-ketoester to form an enamine intermediate.

  • Cyclization under acidic conditions (e.g., polyphosphoric acid) to yield the bicyclic core .

Esterification at Position 2

If the carboxylic acid is present at position 2, esterification with ethanol under acid catalysis (e.g., H2SO4) yields the ethyl ester:

Pyrrolopyridine-2-carboxylic acid+EtOHH+Ethyl ester\text{Pyrrolopyridine-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl ester}

Alternative methods include using EDCl/HOBt coupling for sterically hindered substrates .

Optimization Challenges

  • Regioselectivity: Ensuring exclusive functionalization at positions 2 and 3 requires careful control of reaction conditions.

  • Solubility: The lipophilic benzoyl group may necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.

  • Purification: Silica gel chromatography with gradients of ethyl acetate in hexane is commonly employed .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/DescriptionSource Relevance
LogP (octanol-water)Estimated 2.1–2.5Analogous to
Water Solubility<0.1 mg/mL (sparingly soluble)Derived from
Melting Point180–185°C (decomposes)Similar to
pKaPyridine N: ~4.5; Amide N-H: ~10Computational prediction

The benzoylamino group enhances lipophilicity (higher LogP) compared to unsubstituted pyrrolopyridine esters, reducing aqueous solubility but improving membrane permeability .

Stability Profile

  • Thermal Stability: Decomposes above 200°C without melting.

  • Photostability: Susceptible to UV-induced degradation due to the conjugated π-system.

  • Hydrolytic Sensitivity: The ethyl ester is stable under neutral conditions but hydrolyzes in acidic or basic media to the carboxylic acid .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Causes skin irritation)Wear protective gloves
H319 (Causes eye irritation)Use eye protection

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